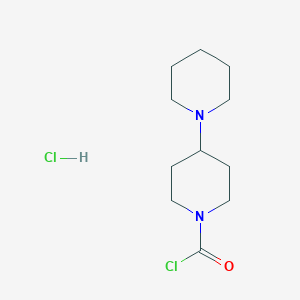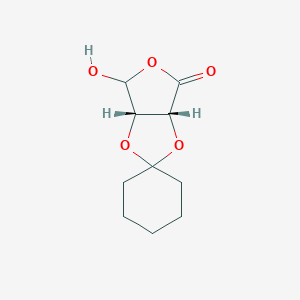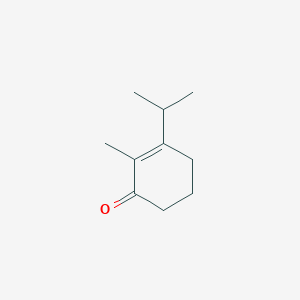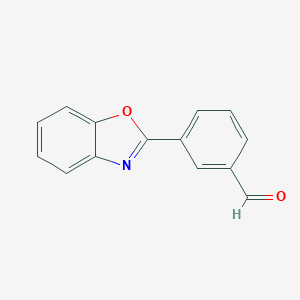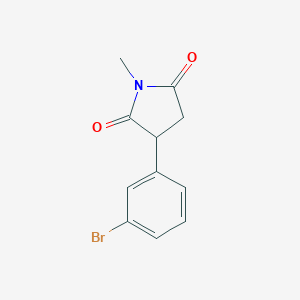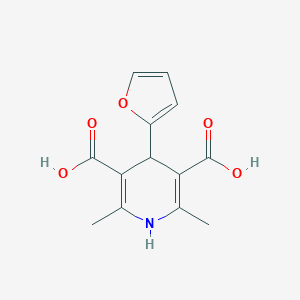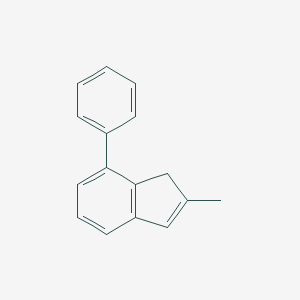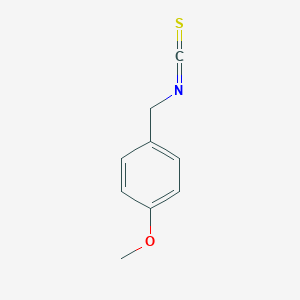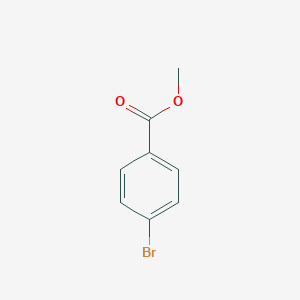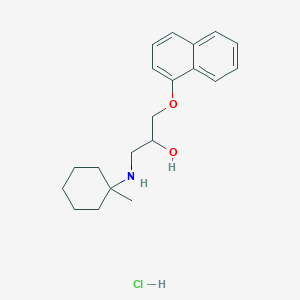
1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride, also known as Pindolol, is a beta-blocker medication used to treat high blood pressure, angina, and heart rhythm disorders. In addition to its clinical applications, Pindolol has also been extensively studied for its scientific research applications.
Mécanisme D'action
1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride is a non-selective beta-blocker that works by blocking the beta-adrenergic receptors in the body. By doing so, it reduces the effects of the sympathetic nervous system, which is responsible for the "fight or flight" response. This leads to a decrease in heart rate, blood pressure, and cardiac output. 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride also has intrinsic sympathomimetic activity, which means that it can partially activate the beta receptors while blocking them.
Effets Biochimiques Et Physiologiques
1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride has a number of biochemical and physiological effects on the body. It has been shown to reduce the release of catecholamines, which are hormones that regulate various physiological processes, including heart rate, blood pressure, and metabolism. 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride also has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride has several advantages as a research tool. It is a well-established drug with a known mechanism of action and has been extensively studied in both clinical and research settings. It is also relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride has several limitations as well. It has a relatively short half-life, which limits its usefulness in long-term studies. It also has a non-selective mechanism of action, which can lead to unwanted side effects.
Orientations Futures
There are several future directions for research on 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride. One area of interest is its potential role in the treatment of psychiatric disorders, such as depression and anxiety. 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride has been shown to enhance the effects of antidepressant medications and may have therapeutic potential in the treatment of these disorders. Another area of interest is its potential role in the treatment of cancer. 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride has been shown to inhibit the growth of certain types of cancer cells and may have potential as an anti-cancer agent. Finally, further research is needed to fully understand the mechanism of action of 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride and its effects on various physiological processes.
Méthodes De Synthèse
1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride is a synthetic compound that can be prepared by reacting 1-methylcyclohexylamine with 1-naphthol in the presence of an acid catalyst. The resulting product is then reacted with epichlorohydrin to form the hydrochloride salt of 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride. The purity and yield of the compound can be improved by recrystallization and other purification techniques.
Applications De Recherche Scientifique
1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride has been extensively studied for its scientific research applications, particularly in the field of neuroscience. It has been shown to modulate the activity of various neurotransmitters, including dopamine, norepinephrine, and serotonin. 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride has been used as a research tool to investigate the role of these neurotransmitters in various physiological and pathological conditions, such as depression, anxiety, and addiction.
Propriétés
Numéro CAS |
130260-25-2 |
|---|---|
Nom du produit |
1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride |
Formule moléculaire |
C20H28ClNO2 |
Poids moléculaire |
349.9 g/mol |
Nom IUPAC |
1-[(1-methylcyclohexyl)amino]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C20H27NO2.ClH/c1-20(12-5-2-6-13-20)21-14-17(22)15-23-19-11-7-9-16-8-3-4-10-18(16)19;/h3-4,7-11,17,21-22H,2,5-6,12-15H2,1H3;1H |
Clé InChI |
YXCBQVPMUBGLGT-UHFFFAOYSA-N |
SMILES |
CC1(CCCCC1)NCC(COC2=CC=CC3=CC=CC=C32)O.Cl |
SMILES canonique |
CC1(CCCCC1)NCC(COC2=CC=CC3=CC=CC=C32)O.Cl |
Synonymes |
1-[(1-methylcyclohexyl)amino]-3-naphthalen-1-yloxy-propan-2-ol hydroch loride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



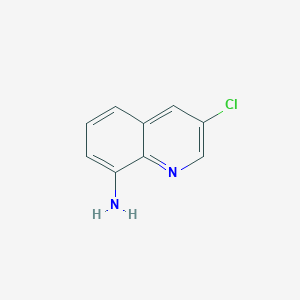
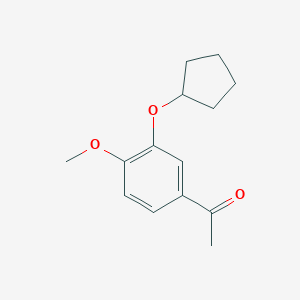
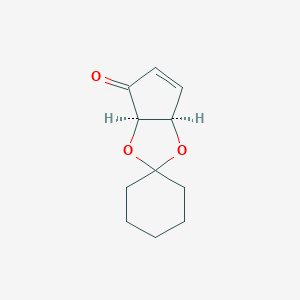
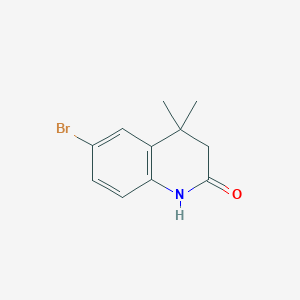
![(3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139896.png)
